

Application Notes and Protocols for Nucleic Acid Labeling with 5-TAMRA-DBCO

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Compound of Interest

Compound Name: 5-Tamra-dbco

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Introduction

This document provides a detailed protocol for the fluorescent labeling of azide-modified nucleic acids (DNA and RNA) with **5-TAMRA-DBCO** (5-Carboxytetramethylrhodamine-Dibenzocyclooctyne) via copper-free click chemistry. This method, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a highly efficient and bioorthogonal reaction, ideal for labeling sensitive biological molecules without the need for a cytotoxic copper catalyst. [1][2][3] 5-TAMRA is a bright, photostable fluorescent dye, making it an excellent choice for a variety of applications including fluorescence microscopy, flow cytometry, and hybridization assays. The resulting labeled oligonucleotides can be used as probes in a range of in vivo and in vitro research and diagnostic applications.

The SPAAC reaction is characterized by the rapid and specific formation of a stable triazole linkage between the DBCO group on the 5-TAMRA dye and the azide group on the modified nucleic acid. [4][5][6] This reaction proceeds efficiently under mild, aqueous conditions, making it highly suitable for biomolecule conjugation. [2]

Materials and Equipment

Reagents

- Azide-modified oligonucleotide (DNA or RNA)
- **5-TAMRA-DBCO** (stored at -20°C, protected from light)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Nuclease-free water
- Phosphate-Buffered Saline (PBS), pH 7.4 (or other amine-free buffer such as HEPES or borate buffer)
- 0.1 M Triethylammonium acetate (TEAA) for HPLC purification
- Acetonitrile (ACN), HPLC grade
- 3 M Sodium Acetate (NaOAc), pH 5.2
- 100% Ethanol, ice-cold
- 70% Ethanol, ice-cold

Equipment

- Microcentrifuge
- Vortex mixer
- Thermomixer or incubator
- UV-Vis Spectrophotometer (e.g., NanoDrop)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reverse-phase C18 column for oligonucleotide purification
- Lyophilizer or vacuum concentrator

- Gel electrophoresis system (optional, for quality control)

Experimental Protocols

Preparation of Reagents

- **5-TAMRA-DBCO** Stock Solution: Prepare a 10 mM stock solution of **5-TAMRA-DBCO** in anhydrous DMSO. This solution should be prepared fresh before each labeling reaction.[6]
Note: DMSO is hygroscopic; store it properly to avoid moisture contamination.
- Azide-Modified Oligonucleotide Solution: Resuspend the azide-modified oligonucleotide in nuclease-free water or PBS to a final concentration of 100 μM (0.1 mM). The buffer used must be free of primary amines (e.g., Tris) and azides, as these will react with the DBCO reagent.[7]

Labeling of Azide-Modified Oligonucleotide with 5-TAMRA-DBCO

This protocol is optimized for a 50 μL reaction volume. The reaction can be scaled up or down as needed.

- In a microcentrifuge tube, combine the following:
 - 10 μL of 100 μM azide-modified oligonucleotide (1 nmol)
 - 35 μL of PBS (pH 7.4)
 - 5 μL of 10 mM **5-TAMRA-DBCO** in DMSO (50 nmol, 50-fold molar excess)
- Vortex the reaction mixture gently.
- Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C, protected from light.[4][6] The longer incubation time can improve labeling efficiency.[8]
- After incubation, proceed immediately to the purification step to remove unconjugated **5-TAMRA-DBCO**.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove excess dye, which can interfere with downstream applications. Two common methods are ethanol precipitation and reverse-phase HPLC. HPLC is recommended for achieving high purity.

Method 1: Ethanol Precipitation (for desalting and removal of some impurities)

- To the 50 μ L reaction mixture, add 5 μ L of 3 M NaOAc (pH 5.2).
- Add 150 μ L of ice-cold 100% ethanol.
- Vortex briefly and incubate at -20°C for at least 1 hour.
- Centrifuge at 14,000 x g for 30 minutes at 4°C .
- Carefully decant the supernatant, which contains the majority of the unconjugated dye.
- Wash the pellet with 500 μ L of ice-cold 70% ethanol.
- Centrifuge at 14,000 x g for 10 minutes at 4°C .
- Decant the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.
- Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or buffer.

Method 2: Reverse-Phase HPLC (for high-purity applications)

- Dilute the 50 μ L reaction mixture with 50 μ L of 0.1 M TEAA.
- Inject the sample onto a reverse-phase C18 column.
- Elute the labeled oligonucleotide using a linear gradient of acetonitrile in 0.1 M TEAA. A typical gradient is 5-95% acetonitrile over 30 minutes.[9]
- Monitor the elution at 260 nm (for the oligonucleotide) and ~ 550 nm (for TAMRA).
- The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the TAMRA dye. Collect the peak corresponding to the labeled product.

- Lyophilize or vacuum concentrate the collected fraction to dryness.
- Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

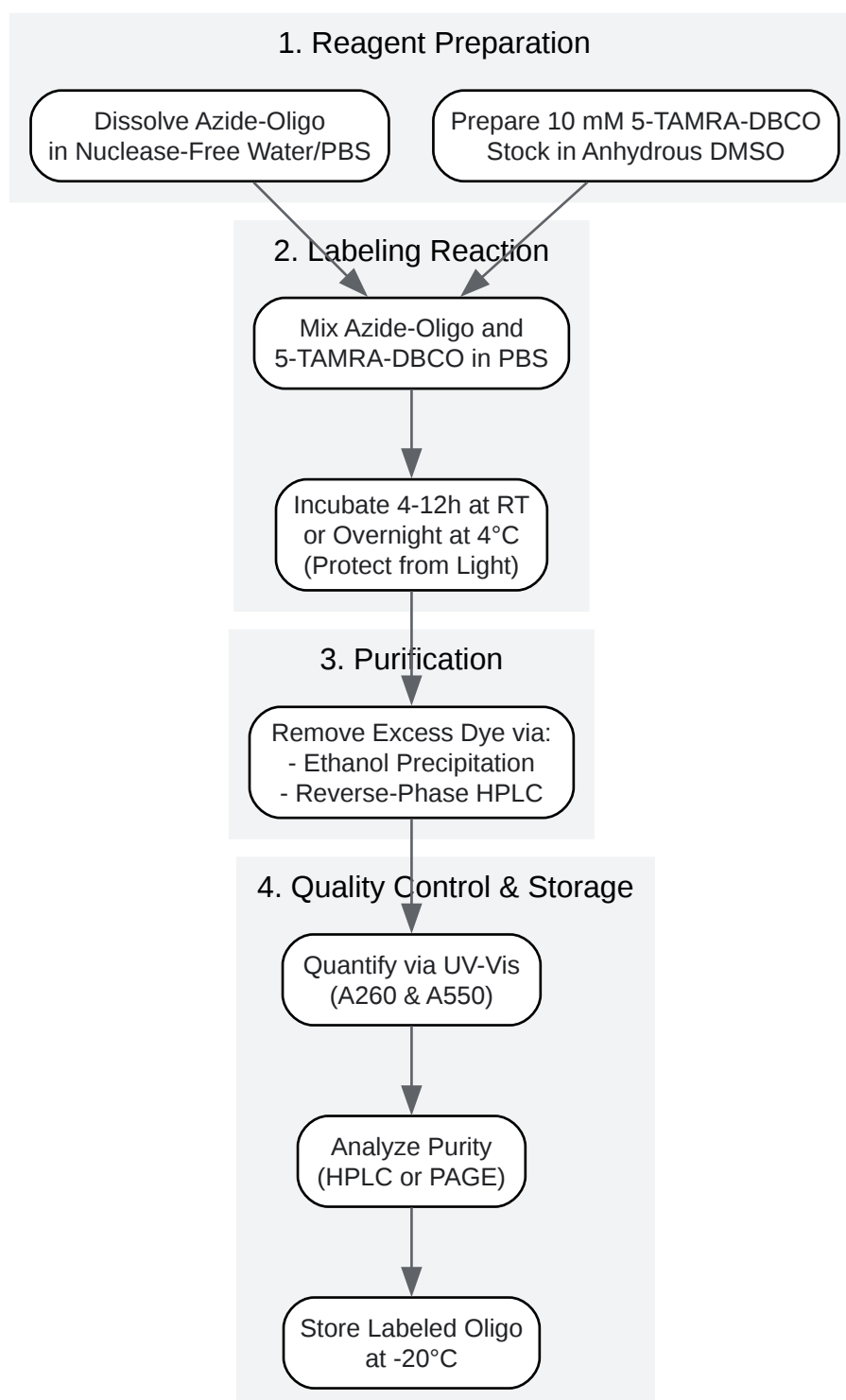
Quantification and Quality Control

- **Quantification:** Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the nucleic acid) and ~550 nm (for TAMRA) using a spectrophotometer. The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient, c is the concentration, and l is the path length.
- **Labeling Efficiency:** The degree of labeling can be estimated by calculating the ratio of the moles of dye to the moles of oligonucleotide. An efficient reaction should yield a ratio close to 1.
- **Quality Control:** The purity of the labeled oligonucleotide can be assessed by analytical HPLC or denaturing polyacrylamide gel electrophoresis (PAGE). On a gel, the labeled oligonucleotide will migrate slower than the unlabeled oligonucleotide.

Data Presentation

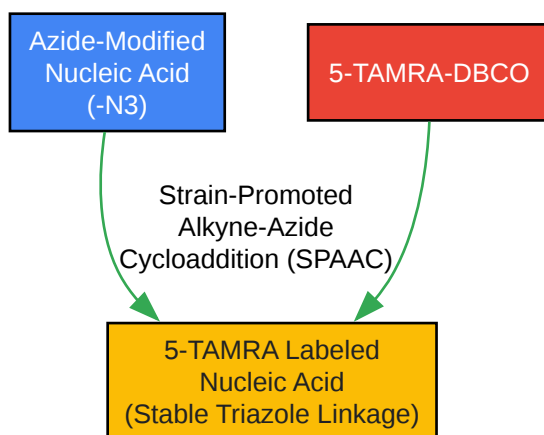
Parameter	Value/Range	Reference
Reactants		
Azide-modified Oligonucleotide Concentration	100 μ M	Protocol
5-TAMRA-DBCO Concentration	10 mM	[6]
Molar Ratio (Dye:Oligo)	2-4x to 50x	[4][5][6]
Reaction Conditions		
Reaction Buffer	PBS (pH 7.4) or other amine/azide-free buffer	[5]
Temperature	Room Temperature or 4°C	[4][6]
Incubation Time	4-17 hours (overnight recommended)	[4][8][10]
Purification Parameters (RP-HPLC)		
Column	Reverse-phase C8 or C18	[9]
Mobile Phase A	0.1 M TEAA in water	[9]
Mobile Phase B	Acetonitrile	[9]
Gradient	5-95% B over 30 minutes	[9]
5-TAMRA Spectral Properties		
Excitation Maximum (λ_{ex})	~550 nm	
Emission Maximum (λ_{em})	~575 nm	

Mandatory Visualization



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Caption: Workflow for labeling nucleic acids with **5-TAMRA-DBCO**.



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Caption: Copper-free click chemistry reaction mechanism.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Presence of primary amines or azides in the reaction buffer (e.g., Tris, sodium azide).	Use a compatible buffer such as PBS, HEPES, or borate buffer.[7]
Insufficient incubation time or temperature.	Increase incubation time to overnight at 4°C or up to 12 hours at room temperature.	
Degradation of 5-TAMRA-DBCO reagent.	Prepare fresh stock solution of the dye in anhydrous DMSO before each reaction. Store the solid dye protected from light and moisture at -20°C.	
High Background/Excess Dye	Incomplete removal of unconjugated dye.	Use reverse-phase HPLC for purification, as it provides better separation of the labeled product from free dye compared to ethanol precipitation alone.[4][9]
Degradation of Nucleic Acid	Nuclease contamination.	Use nuclease-free water, buffers, and tips throughout the protocol.
Exposure to short-wave UV light.	If visualizing on a gel, use a transilluminator with long-wave UV (365 nm).[7]	

By following this detailed protocol, researchers can reliably produce high-quality 5-TAMRA-labeled nucleic acids for a wide array of applications in molecular biology and drug development.

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